molecular formula C18H20N2O5S B2707351 5-(3-(ethylsulfonyl)azetidine-1-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one CAS No. 2195954-35-7

5-(3-(ethylsulfonyl)azetidine-1-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one

Numéro de catalogue B2707351
Numéro CAS: 2195954-35-7
Poids moléculaire: 376.43
Clé InChI: QMAGLWCQULWOQC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-(3-(ethylsulfonyl)azetidine-1-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one, commonly known as EAI045, is a small-molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. EAI045 is a potent inhibitor of epidermal growth factor receptor (EGFR) mutations, which are commonly found in non-small cell lung cancer (NSCLC) patients. In

Mécanisme D'action

EAI045 works by binding to the ATP-binding pocket of 5-(3-(ethylsulfonyl)azetidine-1-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one, thereby inhibiting its kinase activity. This leads to the inhibition of downstream signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways, which are important for cell proliferation and survival. EAI045 has been shown to be highly selective for 5-(3-(ethylsulfonyl)azetidine-1-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one mutations, with minimal activity against wild-type 5-(3-(ethylsulfonyl)azetidine-1-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one.
Biochemical and Physiological Effects
EAI045 has shown promising results in preclinical studies, with significant tumor growth inhibition in NSCLC models. In addition to its anti-tumor effects, EAI045 has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors. EAI045 has also been shown to have minimal toxicity in normal cells, indicating its potential as a safe and effective therapeutic agent.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of EAI045 is its high potency and selectivity for 5-(3-(ethylsulfonyl)azetidine-1-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one mutations, which makes it a valuable tool for studying the role of 5-(3-(ethylsulfonyl)azetidine-1-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one mutations in cancer. However, one limitation of EAI045 is its complex synthesis method, which may limit its availability for widespread use in research laboratories.

Orientations Futures

For EAI045 include the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties for clinical use. In addition, EAI045 may be used in combination with other targeted therapies or immunotherapies to improve its efficacy in NSCLC and other cancer types. Further studies are also needed to investigate the potential of EAI045 in inhibiting 5-(3-(ethylsulfonyl)azetidine-1-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one mutations in other diseases, such as Alzheimer's disease and Parkinson's disease.
Conclusion
In conclusion, EAI045 is a promising small-molecule inhibitor with potential therapeutic applications in NSCLC and other cancer types. Its high potency and selectivity for 5-(3-(ethylsulfonyl)azetidine-1-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one mutations make it a valuable tool for studying the role of 5-(3-(ethylsulfonyl)azetidine-1-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one mutations in cancer. Further studies are needed to optimize its pharmacokinetic properties and investigate its potential in other diseases.

Méthodes De Synthèse

The synthesis of EAI045 was first reported in 2016 by researchers at the University of Texas Southwestern Medical Center. The synthesis involves a series of chemical reactions, including the formation of an azetidine ring and the coupling of a pyridine ring. The final product is obtained through a purification process using column chromatography. The synthesis of EAI045 is a complex process that requires expertise in organic chemistry.

Applications De Recherche Scientifique

EAI045 has been extensively studied for its potential therapeutic applications in NSCLC. Studies have shown that EAI045 is a potent inhibitor of 5-(3-(ethylsulfonyl)azetidine-1-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one mutations, including the T790M mutation, which is a common resistance mechanism to current 5-(3-(ethylsulfonyl)azetidine-1-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one inhibitors. EAI045 has also shown promising results in inhibiting other receptor tyrosine kinases, such as HER2 and MET, which are also implicated in NSCLC. In addition to NSCLC, EAI045 has shown potential in inhibiting 5-(3-(ethylsulfonyl)azetidine-1-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one mutations in other cancer types, such as colon and breast cancer.

Propriétés

IUPAC Name

5-(3-ethylsulfonylazetidine-1-carbonyl)-4-methoxy-1-phenylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S/c1-3-26(23,24)14-10-19(11-14)18(22)15-12-20(13-7-5-4-6-8-13)17(21)9-16(15)25-2/h4-9,12,14H,3,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMAGLWCQULWOQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1CN(C1)C(=O)C2=CN(C(=O)C=C2OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.